Oseltamivir acid is the active metabolite of Oseltamivir phosphate (its ethyl ester prodrug, commonly known as Tamiflu), a potent inhibitor of neuraminidase, an enzyme crucial for the replication and propagation of influenza viruses. [, ] Oseltamivir acid belongs to the class of antiviral agents and plays a significant role in influenza research, particularly in understanding viral replication mechanisms and developing novel antiviral therapies. [, , , , ]
Oseltamivir is derived from (−)-shikimic acid, which is a natural product obtained from the seeds of the Chinese star anise (Illicium verum) and other plant sources. The compound belongs to the class of neuraminidase inhibitors, which are critical in managing influenza virus infections by inhibiting the neuraminidase enzyme necessary for viral replication.
The synthesis of oseltamivir has evolved significantly since its introduction. Various synthetic routes have been developed, focusing on efficiency, safety, and cost-effectiveness.
Oseltamivir acid has a complex molecular structure characterized by its chiral centers and functional groups that are essential for its biological activity.
The stereochemistry is vital for its activity, with specific configurations at certain carbon centers influencing its interaction with the target enzyme.
Oseltamivir acid undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical in both synthetic routes and metabolic pathways, influencing the drug's efficacy.
Oseltamivir acts primarily by inhibiting the neuraminidase enzyme on the surface of influenza viruses.
Oseltamivir acid exhibits several notable physical and chemical properties:
These properties are essential for formulation into effective antiviral therapies.
Oseltamivir acid is primarily used in clinical settings for:
Oseltamivir acid (GS-4071), the pharmacologically active metabolite of oseltamivir, functions as a transition-state analogue inhibitor targeting influenza neuraminidase (NA). This enzyme, a surface glycoprotein essential for viral replication, cleaves terminal sialic acid residues from host cell glycoconjugates to facilitate virion release. Structurally, the NA active site comprises conserved functional residues (R118, D151, R152, R224, E276, R292, R371, Y406 in N2 numbering) and framework residues (E119, R156, W178, S179, D198, I222, E227, N294, E425) that maintain catalytic topology. Oseltamivir acid exploits this architecture through:
Table 1: Key Interactions of Oseltamivir Acid in Neuraminidase Active Site
Residue | Role | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
E276 | Framework | Hydrophobic (3-pentyl chain) | -2.8 |
R118, R292, R371 | Functional | Ionic (carboxylate) | -4.2 |
D151 | Functional | Hydrogen bonding (C4-NH₂) | -1.5 |
R224 | Functional | Van der Waals (pentyl chain) | -1.0 |
Data derived from crystallographic analyses and binding free energy calculations [6] [7] [9].
The binding trajectory of oseltamivir acid to NA involves complex, multi-step conformational transitions elucidated through large-scale molecular dynamics (MD) simulations:
Table 2: Free-Energy Landscape of Oseltamivir Acid Binding (Meta-eABF Simulations)
Metastable State | Key Interactions | Relative Free Energy (kcal/mol) | Lifetime (ns) |
---|---|---|---|
S0A | 2° site docking via van der Waals | +1.5 | 15.2 |
S2 | Electrostatic steering (E277, R224) | -0.8 | 8.7 |
S5 | Water-mediated H-bond (R118) | -3.1 | 22.4 |
S9 | Catalytic site occupancy (fully bound) | -10.2 | >500 |
States derived from Markov State Model clustering [8].
Oseltamivir acid and zanamivir exhibit distinct binding modes that dictate their susceptibility to resistance mutations:
Table 3: Comparative Inhibition Profiles Against Influenza Neuraminidases
Virus Strain/NA Type | Oseltamivir Acid IC₅₀ (nM) | Zanamivir IC₅₀ (nM) | Resistance Mutations Impact |
---|---|---|---|
A/Brisbane/59/2007 (H1N1-WT) | 0.45 | 0.95 | Baseline |
A/Brisbane/59/2007 (H1N1-H274Y) | 400.0 | 1.5 | 889-fold ↑ (oseltamivir) |
A/Texas/36/91 (H3N2-WT) | 0.34 | 0.85 | Baseline |
A/Texas/36/91 (H3N2-E119V) | 0.38 | 20.0 | 23.5-fold ↑ (zanamivir) |
B/Hong Kong/5/72 | 8.5 | 2.7 | Higher oseltamivir acid IC₅₀ in type B |
Data from enzyme inhibition assays using whole-virus NA activity [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7